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Ethyl 4-methyl-3-sulfamoylbenzoate

Catalog No.
S14033669
CAS No.
M.F
C10H13NO4S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methyl-3-sulfamoylbenzoate

Product Name

Ethyl 4-methyl-3-sulfamoylbenzoate

IUPAC Name

ethyl 4-methyl-3-sulfamoylbenzoate

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)

InChI Key

PVCWZCTXQDRQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N

Ethyl 4-methyl-3-sulfamoylbenzoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group and a sulfamoyl functional group attached to a benzoate backbone. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways. Its structure can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}N1_{1}O3_{3}S
  • Molecular Weight: 246.30 g/mol

The presence of the sulfamoyl group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The methyl group can be oxidized to form a carboxylic acid.
  • Reduction: The ester group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions with various nucleophiles like amines or thiols.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of Ethyl 4-methyl-3-sulfamoylbenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the hydrolysis of the ester group may release the active benzoic acid derivative, which could further interact with various biological targets, enhancing its therapeutic potential .

The synthesis of Ethyl 4-methyl-3-sulfamoylbenzoate typically involves the following steps:

  • Esterification: The reaction between 4-methyl-3-sulfamoylbenzoic acid and ethanol in the presence of an acid catalyst under reflux conditions.
  • Reaction Scheme:
    4 methyl 3 sulfamoylbenzoic acid+ethanolacid catalystEthyl 4 methyl 3 sulfamoylbenzoate+water\text{4 methyl 3 sulfamoylbenzoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{Ethyl 4 methyl 3 sulfamoylbenzoate}+\text{water}

In industrial settings, continuous flow reactors may be used to optimize production efficiency and yield, allowing for better control over reaction conditions.

Ethyl 4-methyl-3-sulfamoylbenzoate has several potential applications:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Biological Research: Used in studies investigating enzyme inhibition and other biological interactions.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex compounds.

Its unique chemical properties make it suitable for diverse applications within medicinal chemistry and biochemistry.

Research into the interactions of Ethyl 4-methyl-3-sulfamoylbenzoate with biological molecules has shown that it can enhance immune responses when used as a co-adjuvant in vaccine formulations. Studies indicate that compounds similar to Ethyl 4-methyl-3-sulfamoylbenzoate can significantly increase antigen-specific immunoglobulin responses when combined with other immunogenic agents . This highlights its potential role in vaccine development and immunotherapy.

Ethyl 4-methyl-3-sulfamoylbenzoate can be compared with several structurally similar compounds:

Compound NameStructure DifferencesUnique Features
Ethyl 4-methylbenzoateLacks the sulfamoyl groupLess reactive; primarily used as a flavoring agent
Ethyl 3-sulfamoylbenzoateMethyl group is located at a different positionDifferent reactivity and biological activity
Methyl 4-methyl-3-sulfamoylbenzoateContains a methyl ester instead of ethyl esterAffects solubility and reactivity differently

Ethyl 4-methyl-3-sulfamoylbenzoate is unique due to its combination of both methyl and sulfamoyl groups, which confer specific chemical and biological properties not observed in its analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

243.05652907 g/mol

Monoisotopic Mass

243.05652907 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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